Ipragliflozin - 761423-87-4

Ipragliflozin

Catalog Number: EVT-271894
CAS Number: 761423-87-4
Molecular Formula: C21H21FO5S
Molecular Weight: 404.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ipragliflozin is a potent and selective sodium-glucose cotransporter 2 (SGLT2) inhibitor, primarily investigated for its role in managing type 2 diabetes mellitus (T2DM). [] It belongs to a class of drugs known as gliflozins. Ipragliflozin works by inhibiting glucose reabsorption in the kidneys, leading to increased urinary glucose excretion and a subsequent decrease in blood glucose levels. [] This mechanism of action is independent of insulin secretion or sensitivity, distinguishing it from other classes of antidiabetic agents. []

Mechanism of Action

Type 2 Diabetes Mellitus Management:

  • Glycemic Control: Ipragliflozin effectively reduces blood glucose levels in patients with T2DM. Clinical trials demonstrate significant reductions in HbA1c levels, fasting plasma glucose, and postprandial glucose levels compared to placebo, both as monotherapy and in combination with other antidiabetic agents. [, , , , , , , , , , , , ]
  • Body Weight Reduction: Ipragliflozin consistently demonstrates a weight loss effect in patients with T2DM. [, , , , , , , , , ] Studies utilizing dual-energy X-ray absorptiometry reveal a preferential reduction in fat mass compared to lean mass, suggesting a beneficial impact on body composition. [, , ]
  • Blood Pressure Control: Several studies report a modest blood pressure-lowering effect with Ipragliflozin treatment in T2DM patients, particularly in those with higher baseline blood pressure values. [, , , , ] This effect may be attributed to its diuretic action and potential impact on arterial stiffness. []
Applications
  • Nonalcoholic Steatohepatitis (NASH): Preclinical studies demonstrate promising results for Ipragliflozin in improving NASH pathology. [, , , , , , , ] These studies highlight its ability to reduce hepatic steatosis, inflammation, and fibrosis in various animal models. Proposed mechanisms include improved insulin sensitivity, reduced hepatic lipid accumulation, and modulation of inflammatory and oxidative stress pathways. [, , , , , , , ]

Phlorizin

  • Compound Description: Phlorizin is a naturally occurring SGLT inhibitor found in the bark of apple trees. It is a non-selective inhibitor of both SGLT2 and SGLT1. []
  • Relevance: Phlorizin serves as an important comparator to ipragliflozin in understanding the structure-activity relationship of SGLT2 inhibitors. While both compounds demonstrate competitive inhibition of SGLT2, ipragliflozin exhibits higher selectivity for SGLT2 over other SGLT family members, including SGLT1. [] This selectivity is crucial for minimizing potential gastrointestinal side effects associated with SGLT1 inhibition.

Dapagliflozin

  • Compound Description: Dapagliflozin is another SGLT2 inhibitor used in the treatment of type 2 diabetes mellitus. Like ipragliflozin, it acts by inhibiting glucose reabsorption in the kidneys, leading to increased urinary glucose excretion and lowered blood glucose levels. [, , , ]
  • Relevance: Dapagliflozin belongs to the same class of antidiabetic drugs as ipragliflozin, and both are approved for clinical use. Comparing their efficacy, safety, and pharmacokinetic properties is essential for guiding treatment decisions. For example, one study found that ipragliflozin had a higher continuation rate for 5 years compared with dapagliflozin. [] Additionally, dapagliflozin was associated with a lower risk of serious skin disorders in a post-marketing surveillance study compared to ipragliflozin. []

Empagliflozin

  • Compound Description: Empagliflozin is an SGLT2 inhibitor used for the treatment of type 2 diabetes mellitus. It exerts its glucose-lowering effect by inhibiting SGLT2 in the kidneys, promoting urinary glucose excretion. [, , ]
  • Relevance: Empagliflozin shares the same mechanism of action as ipragliflozin and is often compared in studies evaluating their impact on various metabolic parameters and disease models. For instance, both empagliflozin and ipragliflozin have been investigated for their beneficial effects on non-alcoholic fatty liver disease. [, ] Research suggests that empagliflozin, like ipragliflozin, may improve insulin/proinsulin ratio and promote fat utilization. [, ]

Canagliflozin

  • Compound Description: Canagliflozin is an SGLT2 inhibitor used for the treatment of type 2 diabetes. Similar to ipragliflozin, it inhibits SGLT2 in the kidneys, leading to increased glucose excretion in urine and subsequent lowering of blood glucose levels. [, ]
  • Relevance: Canagliflozin, alongside ipragliflozin, represents a key SGLT2 inhibitor in the treatment of type 2 diabetes. Comparative studies highlight their efficacy and safety profiles, offering valuable insights for clinicians. Notably, both drugs have demonstrated the ability to improve the proinsulin/C-peptide ratio in patients with type 2 diabetes, suggesting potential benefits for pancreatic beta cell function. [, ] Canagliflozin has also been observed to activate AMPK and inhibit lipid synthesis in a manner similar to ipragliflozin. []

Tofogliflozin

  • Compound Description: Tofogliflozin is another SGLT2 inhibitor prescribed for type 2 diabetes management. It acts by inhibiting glucose reabsorption in the kidneys, thereby promoting urinary glucose excretion. [, ]

Luseogliflozin

  • Compound Description: Luseogliflozin is an SGLT2 inhibitor that lowers blood glucose levels by preventing glucose reabsorption in the kidneys, leading to increased urinary glucose excretion. [, ]

Sitagliptin

  • Compound Description: Sitagliptin is a dipeptidyl peptidase-4 (DPP4) inhibitor used in the treatment of type 2 diabetes mellitus. It works by increasing the levels of incretin hormones, which stimulate insulin secretion and suppress glucagon secretion. [, ]
  • Relevance: While belonging to a different class of antidiabetic drugs, sitagliptin provides a valuable comparison point to assess the relative efficacy and tolerability of ipragliflozin. Notably, ipragliflozin may be more effective than sitagliptin for Japanese patients with type 2 diabetes who have hypertension, obesity, and/or renal dysfunction. [] Both drugs have been shown to decrease the proinsulin/C-peptide ratio, although their mechanisms for achieving this effect are thought to be different. [, ]

Pioglitazone

  • Compound Description: Pioglitazone is a thiazolidinedione used in the treatment of type 2 diabetes mellitus. It improves insulin sensitivity by activating peroxisome proliferator-activated receptor gamma (PPARγ), primarily in adipose tissue, muscle, and liver. [, , ]
  • Relevance: Pioglitazone and ipragliflozin represent two distinct classes of antidiabetic medications often compared in studies exploring their effectiveness in managing type 2 diabetes and associated complications, such as non-alcoholic fatty liver disease (NAFLD). In one study, both drugs showed comparable efficacy in improving NAFLD and glycemic control, although ipragliflozin provided superior reductions in body weight and abdominal fat area. [] Long-term monitoring also revealed comparable improvements in MASLD and glycemic parameters with both medications. []

Metformin

  • Compound Description: Metformin is a biguanide, widely used as a first-line treatment for type 2 diabetes mellitus. It improves glycemic control primarily by reducing hepatic glucose production and enhancing insulin sensitivity in peripheral tissues. [, , , , , ]
  • Relevance: Metformin is often used in combination with other antidiabetic medications, including SGLT2 inhibitors like ipragliflozin. Studies have investigated the efficacy and safety of ipragliflozin when added to metformin therapy, demonstrating significant improvements in glycemic control and body weight reduction. [, ] Additionally, combining ipragliflozin with metformin may lead to a more favorable body composition change compared to ipragliflozin alone, with preferential fat loss and less muscle loss. [] Long-term follow-up suggests that both ipragliflozin and pioglitazone, in combination with metformin, improve MASLD and glycemic parameters. [] Moreover, combining ipragliflozin with metformin has been explored for its therapeutic potential in treating type 2 diabetes with NASH, demonstrating additive improvements in various symptoms. []

Properties

CAS Number

761423-87-4

Product Name

Ipragliflozin

IUPAC Name

(2S,3R,4R,5S,6R)-2-[3-(1-benzothiophen-2-ylmethyl)-4-fluorophenyl]-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C21H21FO5S

Molecular Weight

404.5 g/mol

InChI

InChI=1S/C21H21FO5S/c22-15-6-5-12(21-20(26)19(25)18(24)16(10-23)27-21)7-13(15)9-14-8-11-3-1-2-4-17(11)28-14/h1-8,16,18-21,23-26H,9-10H2/t16-,18-,19+,20-,21+/m1/s1

InChI Key

AHFWIQIYAXSLBA-RQXATKFSSA-N

SMILES

C1=CC=C2C(=C1)C=C(S2)CC3=C(C=CC(=C3)C4C(C(C(C(O4)CO)O)O)O)F

Solubility

Soluble in DMSO, not in water

Synonyms

(1S)-1,5-anhydro-1-(3-(1-benzothiophen-2-ylmethyl)-4-fluorophenyl)-D-glucitol
ASP-1941
ASP1941
ipragliflozin
Suglat

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)CC3=C(C=CC(=C3)C4C(C(C(C(O4)CO)O)O)O)F

Isomeric SMILES

C1=CC=C2C(=C1)C=C(S2)CC3=C(C=CC(=C3)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.